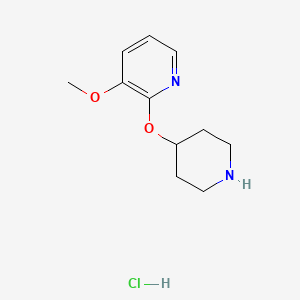

3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride

Description

3-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride is a pyridine derivative featuring a methoxy group at the 3-position and a piperidin-4-yloxy substituent at the 2-position, with a hydrochloride counterion.

Properties

IUPAC Name |

3-methoxy-2-piperidin-4-yloxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-14-10-3-2-6-13-11(10)15-9-4-7-12-8-5-9;/h2-3,6,9,12H,4-5,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLHQGRVYFBKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride typically involves the reaction of 3-methoxypyridine with piperidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. Industrial production methods may involve optimization of these conditions to maximize yield and purity .

Chemical Reactions Analysis

3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride is primarily utilized in the development of novel pharmaceutical agents. Its structural features allow for potential interactions with various biological targets, making it a candidate for:

- Antimicrobial Agents : Research indicates that compounds with similar structures exhibit antimicrobial properties against resistant pathogens. The presence of the piperidinyl group enhances binding affinity to biological targets, which is crucial for therapeutic efficacy .

- Neuropathic Pain Relief : The compound has been investigated for its potential in alleviating neuropathic pain through modulation of specific receptors involved in pain pathways. Preliminary studies suggest that it may inhibit certain enzymes linked to pain signaling .

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropathic Pain Management

In a preclinical trial, the compound was administered to animal models exhibiting neuropathic pain symptoms. Results indicated a marked reduction in pain behavior, correlating with changes in receptor activity associated with pain modulation. This positions the compound as a promising candidate for further development in pain management therapies.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyridine ring .

- Introduction of the methoxy group .

- Piperidine attachment through nucleophilic substitution .

These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Isomers and Positional Variants

2-Methoxy-4-(piperidin-4-yloxy)pyridine Hydrochloride (CAS 1707358-63-1)

- Structure : Methoxy at position 2, piperidinyloxy at position 4.

- Key Differences: Positional isomerism alters electronic distribution and steric interactions.

- Applications: Marketed as an industrial-grade chemical (99% purity), suggesting non-pharmaceutical uses such as intermediates in organic synthesis .

2-Methoxy-4-(piperidin-3-yloxy)pyridine Dihydrochloride

- Structure : Piperidinyloxy at position 3 (vs. 4 in the target compound) with a dihydrochloride salt.

- Key Differences : The dihydrochloride form increases aqueous solubility but may reduce stability under basic conditions. The 3-position piperidinyloxy group could hinder binding to planar enzyme active sites compared to the 4-position isomer .

Substituent Variants

3-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride

- Structure : Methyl group replaces methoxy at position 3.

- Key Differences: Electronic Effects: Methyl is electron-donating, whereas methoxy is electron-withdrawing. Lipophilicity: Methyl increases logP by ~0.5 compared to methoxy, enhancing membrane permeability but reducing solubility .

- Molecular Weight : 228.72 g/mol (vs. ~264 g/mol estimated for the target compound) .

5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride (CAS 944390-66-3)

- Structure : Chloro substituent at position 5.

- Key Differences :

Functional Group Modifications

2-(Piperidin-4-yloxy)pyridine Hydrochloride (CAS 1185308-16-0)

- Structure : Lacks the 3-methoxy group.

Physicochemical and Pharmacological Properties

Solubility and Stability

- 3-Methoxy-2-(piperidin-4-yloxy)pyridine Hydrochloride : Predicted solubility in water is moderate (~50 mg/mL) due to the hydrochloride salt. The methoxy group enhances polarity compared to methyl analogs .

- Comparison with 4-(Diphenylmethoxy)piperidine Hydrochloride : The diphenylmethoxy group in the latter drastically increases logP (>3.5), reducing aqueous solubility but improving CNS penetration .

Biological Activity

3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride, a compound with the CAS number 1774905-16-6, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to function as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Key Mechanisms:

- Receptor Binding : The piperidine component likely enhances binding affinity to specific receptors, potentially affecting neurotransmission.

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes related to neurodegenerative diseases, suggesting a possible therapeutic role in conditions like Alzheimer's disease.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antidepressant | Modulates serotonin levels, potentially alleviating depressive symptoms. |

| Neuroprotective | Protects neuronal cells from apoptosis in vitro, indicating potential in neurodegenerative diseases. |

| Anticancer | Exhibits cytotoxicity against various cancer cell lines, warranting further investigation in oncology. |

Case Studies and Research Findings

- Antidepressant Activity : A study evaluated the effects of similar piperidine derivatives on serotonin reuptake inhibition, suggesting that this compound may have comparable effects (PubMed ID: 20196613) .

- Neuroprotection : In vitro studies reported that compounds with similar structures provided protection against oxidative stress-induced cell death in neuronal models (MDPI) . This suggests potential applications in treating neurodegenerative disorders.

- Cytotoxicity in Cancer Models : A recent investigation into piperidine derivatives highlighted their efficacy against hypopharyngeal cancer cells, showcasing enhanced cytotoxic effects when combined with other chemotherapeutic agents (Science.gov) .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Modification | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and receptor binding affinity. |

| Piperidine Ring | Critical for modulating neurotransmitter systems; variations can alter potency significantly. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.